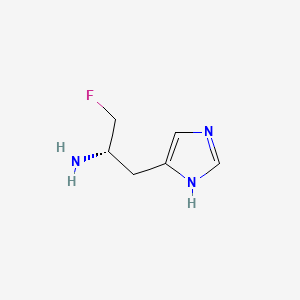

(S)-1-Fluoro-3-(1H-imidazol-4-yl)propan-2-amine

Description

Properties

IUPAC Name |

(2S)-1-fluoro-3-(1H-imidazol-5-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FN3/c7-2-5(8)1-6-3-9-4-10-6/h3-5H,1-2,8H2,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJBDGCXJPRBDP-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(CF)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](CF)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80989824 | |

| Record name | 1-Fluoro-3-(1H-imidazol-5-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80989824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69672-40-8 | |

| Record name | alpha-Fluoromethylhistamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069672408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Fluoro-3-(1H-imidazol-5-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80989824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Fluoro-3-(1H-imidazol-4-yl)propan-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 1H-imidazole and fluorinated precursors.

Amine Introduction: The amine group is introduced via reductive amination or other suitable methods, often involving intermediates like imines or nitriles.

Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer, which can be achieved using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(S)-1-Fluoro-3-(1H-imidazol-4-yl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to obtain reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the fluorine or imidazole positions using nucleophiles like amines, thiols, or halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

(S)-1-Fluoro-3-(1H-imidazol-4-yl)propan-2-amine has several scientific research applications, including:

Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activity and ability to interact with various biological targets.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and fluorinated derivatives.

Catalysis: The compound can be used as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Biological Studies: It is employed in studying enzyme interactions, receptor binding, and other biochemical processes.

Mechanism of Action

The mechanism of action of (S)-1-Fluoro-3-(1H-imidazol-4-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and imidazole ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

- 1-Fluoro-3-(1H-imidazol-5-yl)propan-2-amine (): A positional isomer with the imidazole ring at the 5-position instead of 3. This subtle change alters electronic distribution and steric interactions. For example, alpha-Fluoromethylhistamine (a synonym) may exhibit divergent receptor binding compared to the target compound due to imidazole orientation .

1-Azido-3-(1H-imidazol-4-yl)propan-2-amine ():

Replacing fluorine with an azide group (N₃) significantly increases reactivity, enabling applications in click chemistry. NMR data (δ 3.12–3.15 ppm for H-1) and ESI-MS (m/z 394.31) confirm distinct physicochemical properties compared to the fluoro analog. The azide’s instability contrasts with fluorine’s inertness, limiting its therapeutic utility .

Stereochemical and Protecting Group Variations

(S)-1-[1-(Triphenylmethyl)-1H-imidazol-4-yl]propan-2-amine ():

The triphenylmethyl (trityl) group protects the imidazole nitrogen, reducing intermolecular interactions. This derivative achieves 97% enantiomeric excess (ee) via chiral HPLC, highlighting synthetic precision. However, the bulky trityl group may hinder bioavailability compared to the unprotected target compound .- Phenoprodifen Derivatives (): Chiral phenoprodifen analogs demonstrate stereochemistry-dependent activity. For instance, (R)- and (S)-isomers show species-specific agonism/antagonism at histamine receptors (hH1R vs. gpH1R). Thermodynamic studies reveal orientation-dependent enthalpic/entropic binding contributions, emphasizing the (S)-configuration’s role in the target compound’s efficacy .

Data Tables: Comparative Analysis

Table 1. Physicochemical and Spectroscopic Properties

Biological Activity

(S)-1-Fluoro-3-(1H-imidazol-4-yl)propan-2-amine is a fluorinated amine compound featuring an imidazole ring, which has garnered attention in medicinal chemistry due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C6H9FN2

- CAS Number : 69672-40-8

The presence of fluorine enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes. The imidazole moiety is known for its role in biological systems, particularly in enzyme catalysis and receptor interactions.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : Commercially available 1H-imidazole and fluorinated precursors.

- Amine Introduction : Achieved through reductive amination or similar methods.

- Chiral Resolution : Finalized using chiral chromatography or enzymatic methods to isolate the (S)-enantiomer.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The imidazole ring is known to participate in hydrogen bonding and metal coordination, which can influence enzyme activity and receptor binding affinity.

Pharmacological Applications

Research indicates that this compound may exhibit various pharmacological activities:

- Antimicrobial Activity : Studies suggest potential effectiveness against certain bacterial strains due to its structural similarity to known antimicrobial agents.

- Antitumor Properties : Preliminary studies have shown that derivatives of imidazole compounds can inhibit tumor cell proliferation, suggesting that this compound may have similar effects.

Case Studies

Several case studies have explored the biological effects of related compounds, providing insights into the potential activity of (S)-1-Fluoro-3-(1H-imidazol-4-yl)propan-2-amines:

- Trypanosoma brucei Inhibition : A study demonstrated that imidazole derivatives can inhibit the enzyme methionyl-tRNA synthetase, crucial for the survival of Trypanosoma brucei, the causative agent of sleeping sickness. The study highlighted the importance of substituent patterns on the imidazole ring for enhancing inhibitory activity .

- Receptor Binding Studies : Research on similar compounds has indicated that modifications to the imidazole ring can significantly affect binding affinity to various receptors, including those involved in neurotransmission and inflammation .

Q & A

Q. What synthetic methodologies are commonly employed for (S)-1-Fluoro-3-(1H-imidazol-4-yl)propan-2-amine?

The synthesis typically involves multi-step organic reactions, including coupling of imidazole derivatives with fluorinated precursors. For example, analogous compounds are synthesized via nucleophilic substitution or reductive amination, followed by chiral resolution to obtain the (S)-enantiomer. Purification often employs column chromatography or recrystallization, with structural validation using NMR and FT-IR spectroscopy .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Q. What safety protocols are recommended for handling this compound?

Safety data for structurally similar imidazole derivatives indicate:

- Use of PPE (gloves, goggles, lab coats) to prevent skin/eye contact.

- Work in a fume hood due to potential respiratory irritation.

- Storage at -20°C in airtight containers to avoid degradation .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations optimize its interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like phenylalanyl tRNA synthetase. Dynamics simulations (GROMACS) assess stability of ligand-receptor complexes under physiological conditions, guiding structural modifications for enhanced activity .

Q. How can contradictions in stability data under varying pH or temperature be resolved?

Systematic stability studies are recommended:

- pH Stability : Incubate the compound in buffers (pH 3–9) and monitor degradation via HPLC.

- Thermal Stability : Use DSC/TGA to analyze decomposition thresholds. Conflicting data may arise from impurities or solvent effects; replicate experiments with rigorous controls .

Q. What strategies enhance the bioactivity of derivatives of this compound?

- Functional Group Addition : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability.

- Chirality Optimization : Test enantiomers for target selectivity, as seen in histidine derivatives .

- Prodrug Design : Modify amine groups to enhance bioavailability, as demonstrated in imidazole-based pharmaceuticals .

Methodological Considerations

Q. How to validate enantiomeric purity during synthesis?

- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases.

- Optical Rotation : Compare experimental [α]D values with literature data for the (S)-enantiomer .

Q. What are best practices for analyzing fluorine-specific interactions in crystallography?

- X-ray Diffraction : Resolve C-F bond lengths (typically ~1.35 Å) and angles to assess steric effects.

- Electron Density Maps : Highlight fluorine’s electronegative impact on crystal packing, as seen in imidazole co-crystals .

Data Interpretation Challenges

Q. How to address discrepancies in biological assay results across studies?

Q. What computational tools predict metabolic pathways for this compound?

- ADMET Predictors : Estimate cytochrome P450 interactions and metabolite formation.

- DEREK Nexus : Flag potential toxicophores (e.g., reactive imidazole rings) early in development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.